molecular formula C9H6ClNO4 B2384376 (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid CAS No. 29176-90-7

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

Cat. No.: B2384376
CAS No.: 29176-90-7
M. Wt: 227.6
InChI Key: HAUYIEZNIDPDKP-UHFFFAOYSA-N
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Description

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloro substituent at the 5th position, an oxo group at the 2nd position, and an acetic acid moiety at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C . Another method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzoxazole derivatives .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro substituent and the oxo group.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include hydrogen peroxide, ethanol, titanium tetraisopropoxide, and various catalysts such as mesoporous titania–alumina mixed oxide and magnetic nanocatalysts . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with aromatic aldehydes can yield 2-substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to exhibit their effects by modulating various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid include other benzoxazole derivatives such as 2-substituted benzoxazoles, benzothiazoles, and oxazoles . These compounds share a common benzoxazole core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro substituent and the acetic acid moiety can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYIEZNIDPDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (50 g) and dichloromethane (250 mL) was added TFA (67.4 mL), followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and then to the residue was added water. The resulting solid was collected by filtration and then washed with water to obtain (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (38.5 g).
Name
tert-butyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
67.4 mL
Type
reactant
Reaction Step Two

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